molecular formula C10H14FNO B13054078 (1R,2S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL

(1R,2S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL

Cat. No.: B13054078
M. Wt: 183.22 g/mol
InChI Key: GHBOXTGMSHFFIG-XVKPBYJWSA-N
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Description

(1R,2S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL is a chiral compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. The compound features a fluorinated aromatic ring, which often imparts unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 5-fluoro-2-methylbenzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

    Amination: The alcohol is then converted to the amine via a reductive amination process, often using reagents like ammonia or an amine source in the presence of a reducing agent.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (1R,2S) enantiomer, which can be achieved using chiral chromatography or enzymatic methods.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form different derivatives, such as secondary amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Secondary amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

(1R,2S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its chiral nature.

    Industry: It serves as an intermediate in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The compound may modulate the activity of neurotransmitter receptors or inhibit specific enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-1-Amino-1-(4-fluorophenyl)propan-2-OL
  • (1R,2S)-1-Amino-1-(3-fluorophenyl)propan-2-OL
  • (1R,2S)-1-Amino-1-(2-fluorophenyl)propan-2-OL

Uniqueness

Compared to its analogs, (1R,2S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL exhibits unique properties due to the position of the fluorine atom and the presence of the methyl group. These structural differences can lead to variations in biological activity, making it a valuable compound for specific therapeutic applications.

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

(1R,2S)-1-amino-1-(5-fluoro-2-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H14FNO/c1-6-3-4-8(11)5-9(6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10-/m0/s1

InChI Key

GHBOXTGMSHFFIG-XVKPBYJWSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)F)[C@H]([C@H](C)O)N

Canonical SMILES

CC1=C(C=C(C=C1)F)C(C(C)O)N

Origin of Product

United States

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